An In-depth Technical Guide to N-(piperidin-4-yl)benzenesulfonamide: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to N-(piperidin-4-yl)benzenesulfonamide: Chemical Structure, Properties, and Biological Significance
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of N-(piperidin-4-yl)benzenesulfonamide, a molecule of interest in medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and potential biological activities, drawing upon data from analogous compounds to illuminate its profile.
Chemical Structure and Identification
N-(piperidin-4-yl)benzenesulfonamide is a chemical compound featuring a piperidine ring linked via its 4-position nitrogen atom to a benzenesulfonamide group.
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IUPAC Name: N-(piperidin-4-yl)benzenesulfonamide
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CAS Number: 203663-15-4[1]
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Molecular Formula: C₁₁H₁₆N₂O₂S[2]
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Canonical SMILES: C1CNCCC1NS(=O)(=O)C2=CC=CC=C2
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InChI Key: GQWDFANHJGRRSL-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of N-(piperidin-4-yl)benzenesulfonamide is presented in Table 1. The data is a combination of predicted values and experimental data for closely related salts.
Table 1: Physicochemical Properties of N-(piperidin-4-yl)benzenesulfonamide
| Property | Value | Source |
| Molecular Weight | 240.32 g/mol | [2] |
| Boiling Point (Predicted) | 394.2 ± 52.0 °C at 760 mmHg | [2][3] |
| Melting Point (Predicted) | 157-159 °C | [3] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [2] |
| XLogP (Predicted) | 1 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 66.6 Ų | [3] |
Synthesis and Characterization
General Experimental Protocol for Synthesis
The following is a generalized experimental protocol for the synthesis of N-(piperidin-4-yl)benzenesulfonamide based on established methods for sulfonamide formation.[4][6]
Reaction Scheme:
Materials:
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4-Aminopiperidine
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Benzenesulfonyl chloride
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Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Base (e.g., Triethylamine, Pyridine)
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Hydrochloric acid (for workup)
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Sodium bicarbonate solution (for workup)
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Brine (for workup)
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Anhydrous sodium sulfate (for drying)
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve 4-aminopiperidine (1.0 equivalent) in the chosen anhydrous solvent.
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Add the base (1.1-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Dissolve benzenesulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Upon completion, quench the reaction with water.
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Perform a liquid-liquid extraction. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography.
Logical Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of N-(piperidin-4-yl)benzenesulfonamide.
Characterization
The structure of the synthesized N-(piperidin-4-yl)benzenesulfonamide would be confirmed using standard spectroscopic methods. Expected characteristic signals are detailed in Table 2.
Table 2: Expected Spectroscopic Data for N-(piperidin-4-yl)benzenesulfonamide
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring, the proton on the sulfonamide nitrogen, and the protons of the piperidine ring. The aromatic protons would appear in the downfield region (δ 7-8 ppm). The piperidine protons would show characteristic multiplets in the aliphatic region. |
| ¹³C NMR | Resonances for the carbon atoms of the benzene ring and the piperidine ring. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3200 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and S-N stretching (around 940-900 cm⁻¹).[7] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (240.32 g/mol ). |
Biological Activity and Signaling Pathways
While no specific biological activity has been reported for N-(piperidin-4-yl)benzenesulfonamide, the benzenesulfonamide and piperidine moieties are present in numerous biologically active compounds.[8][9][10][11] These classes of compounds are known to interact with a variety of biological targets, primarily as enzyme inhibitors.
Potential Enzyme Inhibition
Benzenesulfonamide derivatives are well-established inhibitors of several enzymes, most notably carbonic anhydrases.[12] They are also known to inhibit other enzymes such as acetylcholinesterase, α-glycosidase, and glutathione S-transferase.[13] The piperidine ring is a common scaffold in medicinal chemistry, contributing to the binding of ligands to their targets.[9][10][11] Therefore, N-(piperidin-4-yl)benzenesulfonamide could potentially exhibit inhibitory activity against these or other enzymes.
Potential Modulation of Signaling Pathways
Structurally related sulfonamides have been shown to modulate key cellular signaling pathways implicated in disease.
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KEAP1-NRF2-GPX4 Axis: A derivative, 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide, has been shown to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 pathway.[14] This suggests that compounds with a similar scaffold could have applications in cancer therapy.
Caption: Potential modulation of the KEAP1-NRF2-GPX4 pathway by a piperidine-containing benzenesulfonamide.
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Hedgehog Signaling Pathway: A novel indole derivative containing a benzylsulfonyl piperidinyl moiety has been found to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers. This compound acts by inhibiting the Smoothened (SMO) protein. This indicates that the N-(piperidin-4-yl)benzenesulfonamide core could be a valuable scaffold for developing inhibitors of this pathway.
Conclusion
N-(piperidin-4-yl)benzenesulfonamide is a compound with a chemical structure that suggests potential for significant biological activity. While specific experimental data for this exact molecule is limited, the well-documented activities of related benzenesulfonamide and piperidine derivatives provide a strong rationale for its further investigation. The synthetic route is straightforward, and established characterization techniques can be readily applied. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of N-(piperidin-4-yl)benzenesulfonamide to explore its potential as a modulator of key enzymatic and signaling pathways relevant to human diseases.
References
- 1. 203663-15-4|N-(Piperidin-4-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. N-PIPERIDIN-4-YLBENZENESULFONAMIDE | 203663-15-4 [amp.chemicalbook.com]
- 3. 203663-15-4(N-(Piperidin-4-yl)benzenesulfonamide) | Kuujia.com [kuujia.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. tandfonline.com [tandfonline.com]
- 14. 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

